3-(morpholinosulfonyl)-N-(p-tolyl)benzamide 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide
Brand Name: Vulcanchem
CAS No.: 352638-34-7
VCID: VC21461066
InChI: InChI=1S/C18H20N2O4S/c1-14-5-7-16(8-6-14)19-18(21)15-3-2-4-17(13-15)25(22,23)20-9-11-24-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.4g/mol

3-(morpholinosulfonyl)-N-(p-tolyl)benzamide

CAS No.: 352638-34-7

Cat. No.: VC21461066

Molecular Formula: C18H20N2O4S

Molecular Weight: 360.4g/mol

* For research use only. Not for human or veterinary use.

3-(morpholinosulfonyl)-N-(p-tolyl)benzamide - 352638-34-7

Specification

CAS No. 352638-34-7
Molecular Formula C18H20N2O4S
Molecular Weight 360.4g/mol
IUPAC Name N-(4-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide
Standard InChI InChI=1S/C18H20N2O4S/c1-14-5-7-16(8-6-14)19-18(21)15-3-2-4-17(13-15)25(22,23)20-9-11-24-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21)
Standard InChI Key DHGAVLFXYLSKKL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3

Introduction

3-(Morpholinosulfonyl)-N-(p-tolyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound integrates a morpholine ring, a sulfonamide functional group, and a benzamide moiety, making it a candidate for pharmaceutical and biochemical applications.

Synthesis Pathway

The synthesis of 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide typically involves the following steps:

  • Preparation of Sulfonyl Chloride Intermediate:

    • A sulfonation reaction is performed using chlorosulfonic acid to introduce the sulfonyl chloride group onto a benzene ring.

  • Reaction with Morpholine:

    • The sulfonyl chloride intermediate reacts with morpholine under controlled conditions to form the morpholinosulfonyl derivative.

  • Coupling with p-Toluidine:

    • The final step involves coupling the morpholinosulfonyl derivative with p-toluidine (para-methyl aniline) in the presence of a coupling agent like carbodiimide to yield the target compound.

Biological Significance

The compound has drawn attention for its potential pharmacological applications due to its structural features:

  • Anti-inflammatory Activity:
    Sulfonamides are known inhibitors of enzymes like carbonic anhydrase and cyclooxygenase, which play roles in inflammation.

  • Anticancer Potential:
    Benzamides have been explored as scaffolds for anticancer agents, particularly for their ability to modulate cell signaling pathways.

  • Antimicrobial Properties:
    The inclusion of the sulfonamide group suggests potential antibacterial or antifungal activity.

Analytical Characterization

Characterization of 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide is essential for confirming its structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR and 13C^{13}C NMR provide detailed information on hydrogen and carbon environments within the molecule.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as sulfonamides (SO2\text{SO}_2) and amides (C=O\text{C=O}) through characteristic absorption bands.

  • High-Performance Liquid Chromatography (HPLC):

    • Assesses purity and detects impurities in the synthesized compound.

Research Findings

Studies on related compounds suggest promising avenues for further exploration:

  • Molecular docking studies have indicated that sulfonamides can effectively bind to enzyme active sites, making them candidates for enzyme inhibition-based therapies.

  • Structure-activity relationship (SAR) studies emphasize the importance of substituents like morpholine and p-tolyl groups in enhancing biological activity.

  • Preliminary in vitro assays on similar compounds have shown moderate cytotoxicity against cancer cell lines and low toxicity toward normal cells.

Limitations and Future Directions

While promising, research on 3-(morpholinosulfonyl)-N-(p-tolyl)benzamide is still in its early stages:

  • Limitations:

    • Limited experimental data on its pharmacokinetics and bioavailability.

    • Few studies on its toxicity profile in vivo.

  • Future Directions:

    • Conducting comprehensive biological assays to validate its therapeutic potential.

    • Modifying substituents to optimize activity and reduce side effects.

    • Exploring its use as a lead compound for drug development.

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